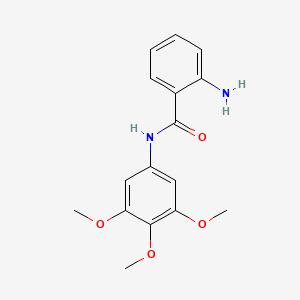

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide

Descripción general

Descripción

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that compounds with the trimethoxyphenyl group can interact with their targets in a way that inhibits their function . For example, they can bind to the colchicine binding site of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Compounds with the trimethoxyphenyl group have been associated with a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as Taq polymerase and telomerase, which are crucial for DNA replication and cell division . Additionally, it can trigger caspase activation, leading to programmed cell death or apoptosis . The interactions of this compound with these biomolecules highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by down-regulating ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibiting ERKs phosphorylation . These actions can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. The ability of this compound to modulate these critical cellular processes makes it a valuable tool for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as Taq polymerase and telomerase . This inhibition prevents the enzymes from carrying out their normal functions, leading to disrupted DNA replication and cell division. Additionally, this compound can induce oxidative stress, which triggers caspase activation and apoptosis . These molecular mechanisms underline the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and apoptosis . Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress and apoptosis, leading to changes in cellular metabolism . The interactions of this compound with these metabolic pathways highlight its potential as a modulator of cellular function and a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall activity in cellular processes.

Actividad Biológica

The compound 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a specific substitution pattern on the aromatic rings. The presence of three methoxy groups on one of the phenyl rings is significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : The compound was evaluated using the MTT assay against prostate cancer (PC3) cells, showing promising results with IC50 values ranging from 0.2 µM to 1.8 µM for various derivatives .

- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2a | 0.2 | PC3 |

| 2b | 1.8 | PC3 |

| 2c | 0.2 | PC3 |

| 3l | 1.7 | PC3 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial Studies : In studies involving various Gram-positive and Gram-negative bacteria, derivatives of this compound demonstrated significant antibacterial activity .

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Study 1: Antiproliferative Effects

A recent study synthesized several derivatives of benzamide and evaluated their antiproliferative effects on cancer cells. The results indicated that modifications in the trimethoxyphenyl group enhanced anticancer activity significantly. For example, one derivative showed an IC50 value of just 1.1 nM against melanoma cell lines .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antibacterial efficacy against Mycobacterium tuberculosis showed that certain derivatives exhibited a high degree of activity with minimal cytotoxicity in mammalian cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions but may undergo metabolic transformations via cytochrome P450 enzymes. This metabolism can lead to various active metabolites that may exhibit distinct biological activities .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. It has been shown to bind effectively to key enzymes involved in cancer proliferation and microbial resistance pathways .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the significant applications of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is its antimicrobial properties. Research has shown that derivatives of 2-aminobenzamide exhibit various levels of antibacterial and antifungal activities.

- Synthesis and Testing : A study synthesized a series of 2-aminobenzamide derivatives, including this compound, and evaluated their efficacy against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus fumigatus . The compound demonstrated moderate to good activity against these pathogens.

- Mechanism of Action : The pharmacophore analysis indicated that the compound's structure allows it to interact effectively with bacterial and fungal cells, potentially disrupting their growth through mechanisms such as inhibition of cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Another promising application of this compound is in antiviral research.

- Enterovirus Inhibition : A study on N-phenylbenzamide derivatives revealed that certain compounds exhibited significant antiviral activity against Enterovirus 71 (EV71), which causes hand, foot, and mouth disease. The structure-activity relationship (SAR) studies suggested that modifications at the benzamide moiety could enhance antiviral potency . While specific data on this compound is limited in this context, its structural similarity to effective derivatives indicates potential for similar activity.

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) play crucial roles in gene expression regulation and are targets for cancer therapy.

- HDAC Inhibitory Potential : Research has identified benzamide derivatives as potential HDAC inhibitors. Compounds with structural similarities to this compound have shown promise in inhibiting HDAC activity . This inhibition can lead to the reactivation of silenced tumor suppressor genes and induce apoptosis in cancer cells.

Summary Table of Applications

Propiedades

IUPAC Name |

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDOTKADSTOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651192 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-51-7 | |

| Record name | 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.